Rexamino Rexamino
Brand Name: Vulcanchem
CAS No.: 52883-35-9
VCID: VC20804035
InChI: InChI=1S/C9H10N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11)
SMILES: C1C(N=C(O1)N)C2=CC=CC=C2
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol

Rexamino

CAS No.: 52883-35-9

Cat. No.: VC20804035

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

Rexamino - 52883-35-9

Specification

CAS No. 52883-35-9
Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
IUPAC Name 4-phenyl-4,5-dihydro-1,3-oxazol-2-amine
Standard InChI InChI=1S/C9H10N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11)
Standard InChI Key ZBFPLELNWIASCT-UHFFFAOYSA-N
SMILES C1C(N=C(O1)N)C2=CC=CC=C2
Canonical SMILES C1C(N=C(O1)N)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Properties

Rexamino belongs to the class of oxazolines, which are heterocyclic compounds containing both nitrogen and oxygen atoms within a five-membered ring structure. The chemical identity of this compound is clearly defined by several standard parameters:

Basic Chemical Parameters

ParameterValue
Chemical Name4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine
Molecular FormulaC9H10N2O
CAS Registry Number52883-35-9
Molecular Weight162.19 g/mol
Structure TypeHeterocyclic oxazoline

The molecular structure features a five-membered oxazoline ring with a phenyl group attached at the 4-position, giving it distinct chemical properties that influence its biological activity . The compound's structural characteristics place it within the broader family of aminorex-related compounds, which have been studied for various pharmacological effects.

Physical and Chemical Properties

While comprehensive physical property data is limited in the available literature, Rexamino's structural components suggest properties typical of oxazoline compounds. The oxazoline ring combined with the phenyl group contributes to its chemical behavior and metabolic pathways, particularly its formation as a metabolite of levamisole in equine biological systems .

Metabolic Origin and Transformation

Metabolic Pathway Studies

Studies involving administration of levamisole to horses have provided valuable insights into the metabolic origin of Rexamino. When horses were administered either levamisole hydrochloride oral bolus or levamisole phosphate injectable solution, researchers detected Rexamino in post-administration urine and plasma samples . This finding confirms that Rexamino is produced through metabolic processes within the equine body rather than being directly introduced through the medication.

Research Findings in Equine Studies

Summarized Research Findings

Research FocusKey FindingsImplications
Levamisole AdministrationRexamino detected in post-administration samplesConfirms metabolic origin
Impurity AnalysisNo Rexamino detected in levamisole preparationsRules out direct contamination
Compound II AdministrationNo production of RexaminoEliminates Compound II as direct precursor
Detection TimesCompound II has longest detection windowPotential marker for levamisole use

Implications for Equine Doping Control

Regulatory Significance

The identification of Rexamino as a metabolite of levamisole has significant implications for equine sports and racing regulations. The research has established "unequivocally that the normal use of levamisole products in horses can lead to the presence of aminorex, Rexamino and 4-phenyl-2-imidazolidinone (II) in their urine and blood samples" .

Marker Identification for Testing

Since Compound II demonstrates the longest detection time among the metabolites, its presence alongside aminorex or Rexamino in samples from racehorses can be attributed to legitimate levamisole use rather than deliberate administration of prohibited substances . This finding provides a crucial marker for regulatory bodies to distinguish between therapeutic use of approved medications and potential doping violations.

Chemical Reactions and Synthesis

Synthetic Approaches

While specific synthesis information for Rexamino is limited in the available literature, general approaches to oxazoline synthesis typically involve cyclization reactions of β-hydroxy amides . The five-membered heterocyclic ring structure can be formed through various cyclization methods, potentially using fluorinating agents to effect the ring closure.

Structural Relationship to Other Compounds

Structurally, Rexamino belongs to a class of compounds that includes aminorex analogs, which have been studied for their stimulant properties. The structural similarities between these compounds explain some of their shared metabolic pathways and detection patterns in biological systems .

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